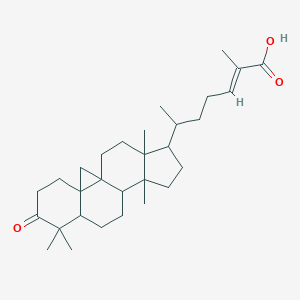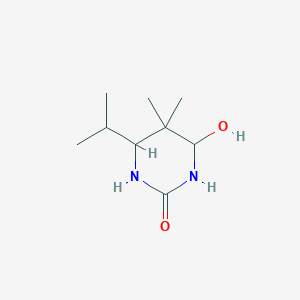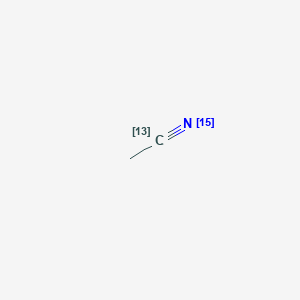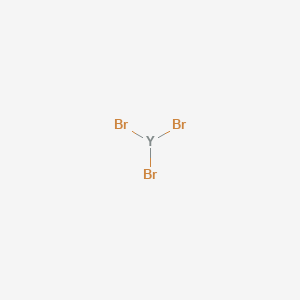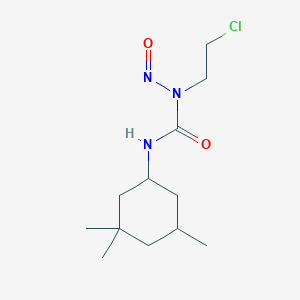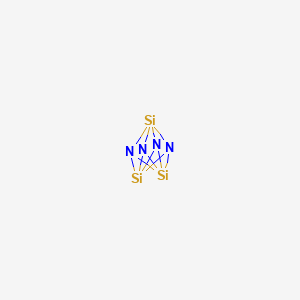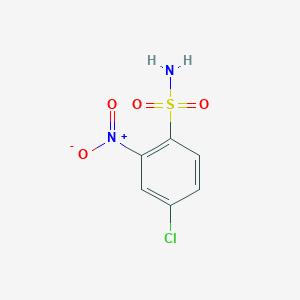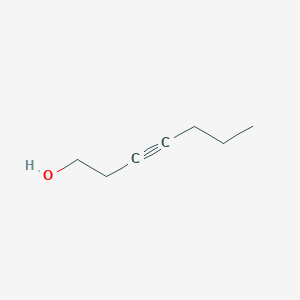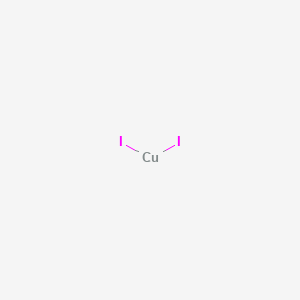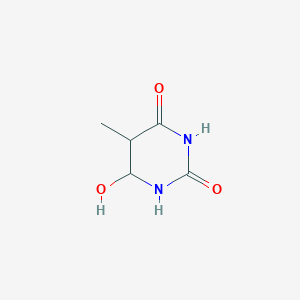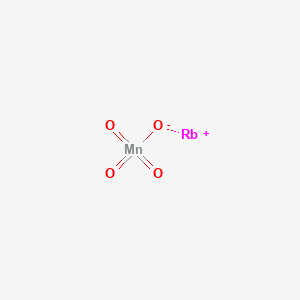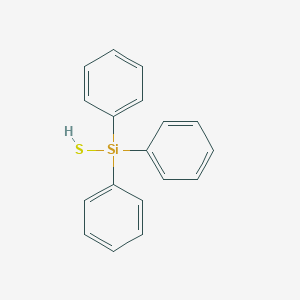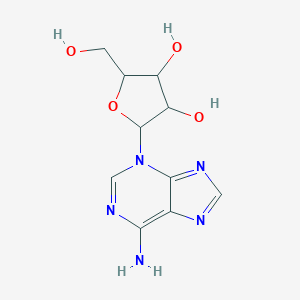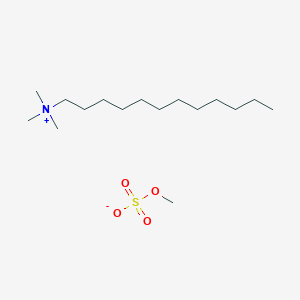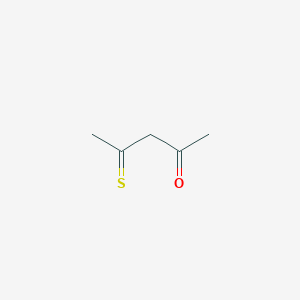
4-Sulfanylidenepentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Sulfanylidenepentan-2-one, also known as 4-thio-2-pentanone, is a sulfur-containing organic compound that has gained significant attention in scientific research due to its unique structure and properties. This compound has been studied for its potential applications in various fields, including organic chemistry, biochemistry, and medicinal chemistry. In
Mechanism Of Action
The mechanism of action of 4-Sulfanylidenepentan-2-one is not fully understood, but it is believed to act as a reactive sulfur species (RSS) donor. RSSs are known to regulate various biological processes, including cell signaling, gene expression, and redox homeostasis. 4-Sulfanylidenepentan-2-one has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of the p38 MAPK pathway.
Biochemical And Physiological Effects
Studies have shown that 4-Sulfanylidenepentan-2-one has various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and regulate the expression of various genes. In vivo studies have shown that 4-Sulfanylidenepentan-2-one can reduce inflammation and oxidative stress in animal models.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-Sulfanylidenepentan-2-one in lab experiments is its high reactivity and specificity towards sulfur-containing molecules. This compound can be easily synthesized and modified to suit various experimental needs. However, one of the main limitations of using 4-Sulfanylidenepentan-2-one is its potential toxicity and instability. This compound can generate reactive oxygen species (ROS) and cause oxidative stress in cells, which can affect the accuracy of experimental results.
Future Directions
There are several future directions for the study of 4-Sulfanylidenepentan-2-one. One potential direction is the development of new synthetic methods for this compound, which can improve yield and reduce toxicity. Another direction is the investigation of the mechanism of action of 4-Sulfanylidenepentan-2-one in more detail, which can lead to the discovery of new therapeutic targets. Additionally, the potential applications of 4-Sulfanylidenepentan-2-one in drug discovery and delivery systems should be explored further.
Synthesis Methods
The synthesis of 4-Sulfanylidenepentan-2-one can be achieved through several methods, including the reaction of pentan-2-one with hydrogen sulfide and a catalyst, or the reaction of pentan-2-one with thioacetamide and a reducing agent. One of the most commonly used methods for synthesizing 4-Sulfanylidenepentan-2-one is the reaction of pentan-2-one with Lawesson's reagent. This method is known for its high yield and simplicity.
Scientific Research Applications
4-Sulfanylidenepentan-2-one has been extensively studied for its potential applications in various fields of scientific research. In organic chemistry, this compound has been used as a building block for the synthesis of other sulfur-containing compounds. In biochemistry, 4-Sulfanylidenepentan-2-one has been studied for its potential as a reactive sulfur species (RSS) donor, which can regulate various biological processes. In medicinal chemistry, this compound has been investigated for its potential as a drug lead for the treatment of various diseases, including cancer and Alzheimer's disease.
properties
CAS RN |
14660-20-9 |
|---|---|
Product Name |
4-Sulfanylidenepentan-2-one |
Molecular Formula |
C5H8OS |
Molecular Weight |
116.18 g/mol |
IUPAC Name |
4-sulfanylidenepentan-2-one |
InChI |
InChI=1S/C5H8OS/c1-4(6)3-5(2)7/h3H2,1-2H3 |
InChI Key |
BGSNUDVDPJRWRH-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=S)C |
Canonical SMILES |
CC(=O)CC(=S)C |
synonyms |
2-Pentanone, 4-thioxo- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



